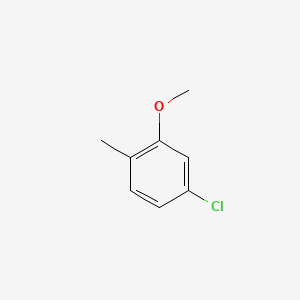

5-Chloro-2-methylanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159042. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZOGPABZLMDQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303557 | |

| Record name | 5-CHLORO-2-METHYLANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40794-04-5 | |

| Record name | 4-Chloro-2-methoxy-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40794-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 159042 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040794045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40794-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-CHLORO-2-METHYLANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 4-chloro-2-methoxy-1-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-2-methylanisole: A Comprehensive Technical Guide for Advanced Research

An In-depth Examination of the Chemical Properties, Synthesis, Reactivity, and Safe Handling of a Key Synthetic Building Block

Introduction

5-Chloro-2-methylanisole, also known as 4-chloro-2-methoxy-1-methylbenzene, is a halogenated aromatic ether that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a methyl group, and a methoxy group on the benzene ring, imparts specific reactivity that makes it a valuable precursor in the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. The strategic placement of its functional groups allows for selective transformations, making it a key component in the construction of pharmaceutical and agrochemical compounds.[1]

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[2] It is characterized by the following properties:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClO | |

| Molecular Weight | 156.61 g/mol | |

| CAS Number | 40794-04-5 | |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 145 °C at 760 mmHg | [3] |

| Density | Approximately 1.105 g/cm³ | [2] |

| Solubility | Poorly soluble in water; moderately soluble in common organic solvents such as ether and methanol. | [2] |

| Flash Point | 83.3 °C | [2] |

| Refractive Index | Approximately 1.514 | [3] |

Synthesis and Reactivity

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[4][5][6] This approach involves the methylation of the corresponding phenol, 4-chloro-2-methylphenol.

Synthetic Pathway: Williamson Ether Synthesis

The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by deprotonating 4-chloro-2-methylphenol with a strong base, acts as a nucleophile and attacks the methylating agent.[4][6]

Sources

Introduction: A Versatile Halogenated Aromatic Building Block

An In-depth Technical Guide to 5-Chloro-2-methylanisole (CAS 40794-04-5)

This compound, also known by its IUPAC name 4-chloro-2-methoxy-1-methylbenzene, is a substituted aromatic ether that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a chloro, a methyl, and a methoxy group on a benzene ring—provides a versatile platform for further functionalization. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its properties, synthesis, reactivity, analysis, and handling, providing the technical insights necessary for its effective application in research and development. The strategic placement of its functional groups makes it a valuable precursor in the production of fine chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is the first step in its successful application. It is a clear, colorless to pale yellow liquid at room temperature.[1][3] The combination of a halogen, an alkyl, and an alkoxy group imparts moderate lipophilicity, rendering it soluble in common organic solvents but poorly soluble in water.[1]

Physical and Chemical Data

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 40794-04-5 | [4] |

| Molecular Formula | C₈H₉ClO | [5] |

| Molecular Weight | 156.61 g/mol | [5] |

| Appearance | Clear colorless to pale yellow liquid | [1][3] |

| Boiling Point | approx. 170-172 °C; 204 °C at 760 mmHg | [1][3] |

| Density | 1.105 g/cm³ | [3] |

| Flash Point | 83.3 °C | [3] |

| Solubility | Poorly soluble in water; soluble in ether, methanol | [1] |

| InChIKey | RFZOGPABZLMDQW-UHFFFAOYSA-N | [6] |

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed by its spectroscopic data. The following table summarizes the expected characteristic signals.

| Technique | Data Highlights |

| ¹H NMR | Signals expected for aromatic protons (typically in the δ 6.7-7.2 ppm range), a singlet for the methoxy group protons (δ ~3.8 ppm), and a singlet for the methyl group protons (δ ~2.2 ppm). The coupling patterns of the aromatic protons are key to confirming the 1,2,4-substitution pattern. |

| ¹³C NMR | Resonances for eight distinct carbon atoms: three substituted aromatic carbons (C-Cl, C-OCH₃, C-CH₃), three unsubstituted aromatic carbons (C-H), one methoxy carbon, and one methyl carbon. |

| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-O stretching (ether linkage), and a C-Cl stretching vibration in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 156 and a characteristic M+2 peak at m/z 158 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. |

Note: Specific spectral data can be found at sources like ChemicalBook.[7]

Synthesis and Manufacturing

The synthesis of this compound is not commonly detailed as a final product but as an intermediate. A logical and industrially relevant pathway involves the methylation of the corresponding phenol, 5-chloro-2-methylphenol (CAS 5306-98-9). This precursor phenol can, in turn, be synthesized from more readily available starting materials such as 5-chloro-2-methylaniline via a diazotization-hydrolysis sequence (a Sandmeyer-type reaction).[8]

The overall manufacturing logic emphasizes a convergent approach where a functionalized aniline or phenol is the key intermediate.

Caption: High-level synthesis workflow for this compound.

Experimental Protocol: Methylation of 5-Chloro-2-methylphenol

This protocol describes a standard Williamson ether synthesis, a robust and widely used method for preparing ethers. The causality for this choice rests on its high efficiency and the relatively low cost of the reagents.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 5-chloro-2-methylphenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or THF.

-

Base Addition: Add a moderate base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), to the solution. The base is critical for deprotonating the phenol to form the more nucleophilic phenoxide ion.

-

Methylation: Stir the suspension vigorously and add a methylating agent, such as dimethyl sulfate (DMS, 1.1 eq.) or methyl iodide (MeI, 1.1 eq.), dropwise via the dropping funnel at room temperature. An exothermic reaction may be observed.

-

Reaction & Monitoring: After the addition is complete, heat the mixture to reflux and maintain for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting phenol.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the crude residue in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute NaOH solution (to remove any unreacted phenol), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Product: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is governed by the electronic effects of its substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing and activating, while the chloro (-Cl) group is ortho-, para-directing but deactivating. The interplay of these effects opens up specific positions on the aromatic ring to electrophilic substitution and provides a handle for metal-catalyzed cross-coupling reactions.

This compound serves as a key building block for more complex scaffolds. For instance, it is a precursor in the synthesis of certain phenanthrene derivatives and can be functionalized to introduce additional groups necessary for biological activity in pharmaceutical and agrochemical targets.[6][9]

Caption: Reactivity of this compound in electrophilic substitution.

While direct links to specific blockbuster drugs are proprietary, intermediates with this substitution pattern are valuable in constructing the core structures of molecules investigated in various therapeutic areas. Its utility lies in providing a rigid, pre-functionalized scaffold that can be elaborated into a final drug candidate, saving synthetic steps and improving overall yield.[6]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is paramount, especially when it is used in GMP environments for API synthesis. A combination of chromatographic and spectroscopic techniques forms the basis of a robust quality control system.

Caption: A typical analytical quality control workflow.

Protocol: Purity Determination by Gas Chromatography (GC)

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

-

Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL (split mode, e.g., 50:1)

-

-

Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method).

Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling in a laboratory or manufacturing setting. While specific toxicity data is limited, compounds of this class should be treated as potentially hazardous.[1] Adherence to standard safety protocols is essential.

| Safety Aspect | Guideline and Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Causality: Prevents skin and eye contact, which can cause irritation.[1] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Causality: Avoids inhalation of vapors. |

| Storage | Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight.[1] Causality: Prevents degradation and pressure buildup. |

| Spill & Disposal | In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Dispose of in accordance with local, state, and federal regulations.[1] |

| Hazard Statements (Anticipated) | May be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. |

References

- Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Pharmaceutical Development. [Link]

-

MySkinRecipes. 4-Chloro-2-methoxy-1-methylbenzene. [Link]

-

PubChem. This compound | C8H9ClO | CID 292858. [Link]

-

PubChem. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260. [Link]

-

MDPI. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. [Link]

-

ChemBK. 4-Chloro-1-methyl-benzene. [Link]

- Google Patents. US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture.

-

PubChem. 4-Chloro-2-methylanisole | C8H9ClO | CID 76748. [Link]

-

Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. 4-Chloro-2-methoxy-1-methylbenzene [myskinrecipes.com]

- 3. US8476413B2 - Sulfanyl-tetrahydropyran-based compounds and methods of their use - Google Patents [patents.google.com]

- 4. 40794-04-5 Cas No. | 4-Chloro-2-methoxy-1-methylbenzene | Matrix Scientific [matrixscientific.com]

- 5. chemscene.com [chemscene.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. 5-クロロ-2-メチルフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Chloro-1-methoxy-2-methylbenzene | CAS#:3260-85-3 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to the Physical Properties of 5-Chloro-2-methylanisole

Introduction

5-Chloro-2-methylanisole (CAS No. 40794-04-5) is a halogenated aromatic ether that serves as a crucial intermediate in the synthesis of a variety of more complex organic molecules.[1] Its specific substitution pattern—a chlorine atom, a methyl group, and a methoxy group on a benzene ring—imparts a unique reactivity profile that is leveraged by researchers and process chemists in the pharmaceutical, agrochemical, and fragrance industries. A thorough understanding of its physical properties is paramount for its safe handling, effective use in reactions, and for the purification of its products. This guide provides an in-depth analysis of the core physical characteristics of this compound, supported by established experimental methodologies and expert insights.

Molecular Identity and Structure

A foundational aspect of understanding a compound's physical behavior is a clear identification of its molecular structure and fundamental chemical identifiers.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 4-Chloro-2-methoxytoluene, 2-Methyl-5-chloroanisole, 4-Chloro-2-methoxy-1-methylbenzene | [2][3] |

| CAS Number | 40794-04-5 | [1] |

| Molecular Formula | C₈H₉ClO | [2] |

| Molecular Weight | 156.61 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

The relationship between the compound's nomenclature and its structure is critical for unambiguous identification in a research and development setting.

Caption: General experimental workflow for the characterization of physical properties.

Density Measurement

Principle: Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. For liquids, this is often determined using a digital density meter, which operates based on the principle of a U-tube oscillator.

Protocol (based on ASTM D4052):

-

Calibration: Calibrate the digital density meter using two reference standards of known density, typically dry air and deionized water.

-

Sample Preparation: Ensure the sample of this compound is free of air bubbles and at a stable, known temperature (e.g., 20°C).

-

Injection: Introduce the sample into the oscillating U-tube of the density meter.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the liquid.

-

Data Recording: The instrument's software calculates and displays the density, typically in g/cm³ or kg/m ³.

Causality: The choice of a digital density meter is based on its high precision, small sample volume requirement, and rapid measurement time, which are critical in a research and drug development environment.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The micro-capillary method is a common and efficient technique for determining the boiling point of small quantities of a liquid.

Protocol (Micro-Capillary Method):

-

Apparatus Setup: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer. Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) and heat gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Equilibrium Point: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Reading: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a pressure correction may be necessary for standardization.

Causality: This method is preferred for its efficiency with small sample sizes and its ability to provide an accurate boiling point by establishing a clear equilibrium between the liquid and its vapor.

Solubility Assessment

Principle: Solubility is a qualitative measure of the ability of a solute to dissolve in a solvent. The principle of "like dissolves like" governs this property, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, diethyl ether, hexane).

-

Sample Addition: To a small test tube containing a known volume of the solvent (e.g., 1 mL), add a small, measured amount of this compound (e.g., 50 µL).

-

Mixing: Agitate the mixture vigorously for a set period (e.g., 1 minute).

-

Observation: Visually inspect the mixture for homogeneity. If the liquid forms a single phase, it is considered soluble. If two distinct layers remain or the solution is cloudy, it is considered poorly soluble or insoluble.

-

Categorization: Classify the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.

Causality: This systematic approach across a spectrum of solvent polarities provides a comprehensive solubility profile, which is invaluable for selecting appropriate solvents for reactions, extractions, and chromatography.

Spectroscopic and Refractive Properties

While detailed spectral data for this compound is not widely available in public databases, its structural features allow for the prediction of its key spectroscopic characteristics.

-

¹H NMR: Expected signals would include a singlet for the methyl group protons, a singlet for the methoxy group protons, and signals in the aromatic region corresponding to the three protons on the benzene ring.

-

¹³C NMR: Eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: Characteristic peaks would be expected for C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring, C-O stretching of the anisole group, and a C-Cl stretching vibration.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 156, with a characteristic M+2 peak at m/z 158 with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The refractive index , a measure of how light propagates through the substance, is another important physical constant used for identification and purity assessment. It is typically measured using an Abbe refractometer.

Conclusion

The physical properties of this compound, from its density and boiling point to its solubility and refractive index, are defining characteristics that inform its practical application. The methodologies outlined in this guide represent standard, reliable practices for the determination of these properties, ensuring data integrity and reproducibility. For researchers, scientists, and drug development professionals, a firm grasp of these physical properties is an indispensable prerequisite for the successful and safe utilization of this versatile chemical intermediate.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 26). Understanding this compound: Properties and Supply Chain Insights. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ASTM International. (2022). ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

Sources

A Technical Guide to 5-Chloro-2-methylanisole (CAS: 40794-04-5): Properties, Synthesis, and Applications

Introduction

5-Chloro-2-methylanisole, also known by its IUPAC name 4-chloro-2-methoxy-1-methylbenzene, is a halogenated aromatic ether that serves as a crucial intermediate and building block in various chemical industries.[1][2] Its unique molecular architecture, featuring a chlorinated and methoxylated toluene core, provides a versatile platform for constructing more complex molecules. This guide offers an in-depth analysis of its molecular structure, physicochemical properties, representative synthetic considerations, and key applications, with a focus on its utility for professionals in pharmaceutical and chemical research and development. The demand for high-purity this compound is largely driven by its pivotal role in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][3][4]

Molecular Structure and Physicochemical Properties

A comprehensive understanding of the molecular characteristics of this compound is fundamental to its effective application in synthetic chemistry.

2.1 Chemical Identity

-

IUPAC Name: 4-chloro-2-methoxy-1-methylbenzene[2]

-

Common Synonyms: 2-Methyl-5-chloroanisole, 4-Chloro-2-methoxytoluene[1][5][6]

2.2 Molecular Structure The structure of this compound consists of a benzene ring substituted with three functional groups: a chlorine atom at position 5, a methyl group at position 2, and a methoxy group at position 1 (numbering based on the anisole parent structure). This arrangement of electron-donating (methyl, methoxy) and electron-withdrawing (chloro) groups dictates its reactivity in electrophilic and nucleophilic substitution reactions.

2.3 Physicochemical Data Summary The key physical and chemical properties of this compound are summarized in the table below. These parameters are critical for process design, purification, and safety assessments.

| Property | Value | Source(s) |

| Molecular Weight | 156.61 g/mol | [2][5][6][7] |

| Exact Mass | 156.034 g/mol | [2][6] |

| Appearance | Clear colorless to pale yellow liquid | [3][6] |

| Boiling Point | 204°C at 760 mmHg | [6] |

| Flash Point | 83.3°C | [6] |

| Density | 1.105 g/cm³ | [6] |

| Refractive Index | 1.514 | [5] |

| Solubility | Poorly soluble in water; moderately soluble in ether and methanol. | [3] |

Synthesis and Reactivity

As a commercially available building block, this compound is typically procured from specialized chemical suppliers.[1][4] However, understanding its synthetic origins provides valuable context for its reactivity and potential impurities. The synthesis often involves multi-step transformations on a substituted toluene or cresol precursor.

3.1 Key Reactivity The reactivity of this compound is governed by its functional groups. The aromatic ring can undergo further electrophilic substitution, with the positions directed by the existing methoxy and methyl groups. The methoxy group can be cleaved under harsh acidic conditions, and the chloro-substituent can participate in metal-catalyzed cross-coupling reactions, making it a versatile node for molecular elaboration. Notably, it is used as a precursor in cyclization reactions to produce phenanthrene derivatives, highlighting its utility in constructing polycyclic aromatic systems.

Applications in Research and Development

The specific substitution pattern of this compound makes it a valuable intermediate in several high-value applications.

4.1 Pharmaceutical and Agrochemical Synthesis This compound is a key starting material for the synthesis of more complex molecules with potential biological activity.[1][3] In the pharmaceutical sector, it serves as a building block for creating novel drug candidates and for the efficient production of existing active pharmaceutical ingredients (APIs).[4] Its structure can be modified to introduce various functionalities, leading to compounds with potential applications in both pharmaceuticals and agrochemicals.[3]

4.2 Flavor and Fragrance Industry In the flavor and fragrance sector, this compound is used as a raw material for synthesizing specific aromatic compounds.[3] Its inherent structure can be derivatized to produce fragrances with distinct profiles, such as woody or spicy notes.[3]

4.3 Antimicrobial Applications The compound has also been noted for its antimicrobial properties, suggesting potential use as a biocide in certain formulations.

Experimental Workflow: A Representative Synthetic Transformation

While this compound is a starting material, a common subsequent step in a drug discovery workflow involves its transformation. A representative example is the Suzuki cross-coupling reaction, where the aryl chloride is coupled with a boronic acid to form a new carbon-carbon bond. This type of reaction is fundamental in medicinal chemistry for building molecular complexity.

Protocol: Suzuki Cross-Coupling of this compound

-

Objective: To demonstrate a standard, validated protocol for C-C bond formation using this compound as a substrate. The causality behind these steps lies in creating an inert atmosphere and ensuring the catalytic cycle proceeds efficiently.

-

Methodology:

-

Inert Atmosphere Preparation: The reaction vessel is charged with this compound (1.0 eq), Phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq). This step is critical because the palladium catalyst is sensitive to oxygen, which can deactivate it and halt the reaction.

-

Solvent and Base Addition: A suitable solvent system (e.g., a mixture of toluene and water) and a base (e.g., K₂CO₃, 2.0 eq) are added. The base is essential for the transmetalation step of the catalytic cycle, while the biphasic solvent system helps to dissolve both the organic and inorganic reagents.

-

Degassing: The mixture is thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes. This step further ensures the removal of dissolved oxygen to protect the catalyst.

-

Reaction Execution: The reaction mixture is heated to reflux (typically 80-100°C) and stirred vigorously. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine to remove residual inorganic salts.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired biphenyl product. This final step isolates the target molecule from unreacted starting materials, catalyst residues, and byproducts.

-

Caption: Workflow for a Suzuki cross-coupling reaction.

Safety and Handling

This compound is classified as an irritant.[6] As a halogenated aromatic compound, it should be handled with care, assuming potential toxicity and environmental persistence.[3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including chemical-resistant gloves and safety glasses, should be worn at all times.[3]

-

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and heat sources.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined molecular structure and a range of applications, particularly in the pharmaceutical and fine chemical industries. Its utility as a building block for complex organic synthesis underscores its importance for researchers and drug development professionals. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for leveraging its full potential in driving innovation.

References

-

Title: Understanding this compound: Properties and Supply Chain Insights Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: this compound | C8H9ClO | CID 292858 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: The Role of this compound in Pharmaceutical Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H9ClO | CID 292858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemshuttle.com [chemshuttle.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 40794-04-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Introduction: The Significance of Solubility for a Versatile Building Block

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-methylanisole in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 40794-04-5) is a halogenated aromatic ether increasingly recognized for its role as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its unique structure, featuring a chlorinated benzene ring functionalized with both a methoxy and a methyl group, makes it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and fine chemicals.[1][2] For the synthetic chemist or formulation scientist, a thorough understanding of a compound's solubility is not merely academic; it is a cornerstone of process development, enabling critical decisions in reaction solvent selection, product purification, crystallization, and the formulation of final products.

This guide provides a comprehensive technical overview of the solubility of this compound. Moving beyond simple data points, we will explore the physicochemical principles that govern its solubility, present a framework for predicting its behavior in various organic solvent classes, and provide a detailed, field-proven methodology for its empirical determination.

Physicochemical Profile and Molecular Structure Analysis

To understand solubility, one must first understand the molecule itself. The key physicochemical properties of this compound are summarized below. These parameters provide the first clues to its behavior in solution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 40794-04-5 | [1][3] |

| Molecular Formula | C₈H₉ClO | [1][4] |

| Molecular Weight | 156.61 g/mol | [3][4] |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Boiling Point | ~170-204 °C at 760 mmHg | [1][4] |

| Density | ~1.105 g/cm³ | [4] |

| XLogP3 | 3.4 | [3][5] |

| H-Bond Acceptors | 1 (the ether oxygen) | [4] |

| H-Bond Donors | 0 |[4] |

The molecular structure is the primary determinant of solubility. The XLogP3 value of 3.4 indicates a significant nonpolar character, suggesting poor solubility in water but favorable solubility in less polar organic solvents.[3][5] The molecule's polarity is a composite of its constituent parts.

Caption: Analysis of functional groups in this compound.

Theoretical Principles and Predicted Solubility

The age-old principle of "like dissolves like" is the most powerful tool for predicting solubility.[6] This means solvents with similar polarity and intermolecular force capabilities to the solute will be most effective.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar aromatic ring of this compound suggests strong van der Waals interactions. Therefore, high solubility is expected in aromatic solvents like toluene (due to potential π-π stacking) and moderate to high solubility in aliphatic hydrocarbons like hexane.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess a dipole moment but lack O-H or N-H bonds. The ether oxygen and the C-Cl bond in this compound can engage in dipole-dipole interactions with these solvents. Solvents like THF, which is an ether itself, are expected to be excellent solvents. Ketones (Acetone) and esters (Ethyl Acetate) should also be very effective.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors. While this compound can accept a hydrogen bond at its ether oxygen, it cannot donate one.[4] This limits its interaction compared to solutes that can both donate and accept. Still, moderate solubility is expected in simple alcohols, as confirmed by qualitative reports mentioning methanol.[1] As the alkyl chain of the alcohol increases (e.g., propanol, butanol), its polarity decreases, which may further improve solubility.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Hydrocarbons | Toluene, Hexane, Cyclohexane | High to Moderate | "Like dissolves like"; dominated by nonpolar van der Waals forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Similar ether functionality promotes strong dipole-dipole interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Strong dipole-dipole interactions with the polar ketone group. |

| Esters | Ethyl Acetate, Butyl Acetate | High | Good balance of polar and nonpolar characteristics. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | H-bond acceptance by the ether oxygen is possible, but the overall nonpolar character dominates. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Dipole-dipole interactions are favorable. |

| Water | H₂O | Poor / Insoluble | The molecule is predominantly nonpolar and lipophilic (XLogP3 = 3.4).[3][5] |

Note: This table is predictive and serves as a starting point. Experimental verification is essential for precise quantitative data.

Experimental Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method

Trustworthy solubility data is generated through rigorous, reproducible experimental methods. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a compound in a specific solvent at a given temperature.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is highly temperature-dependent.[7][8] Maintaining a constant temperature with a water bath or incubator is critical for reproducibility.

-

Using Excess Solute: To ensure the solvent is truly saturated, an excess of the solute is added. This creates a solid-liquid equilibrium, which is the definition of a saturated solution.

-

Agitation and Equilibration Time: Simple mixing is insufficient. Prolonged agitation (e.g., 24-48 hours) is necessary to ensure the system reaches thermodynamic equilibrium. The subsequent settling period allows the undissolved solid to separate completely, preventing contamination of the sample.

-

Analytical Quantification: Visual inspection is not quantitative. A validated analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is required to accurately measure the concentration of the dissolved solute in the supernatant. A calibration curve with known concentrations must be prepared beforehand to ensure accuracy.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a series of vials for each solvent to be tested.

-

Add a measured volume of the chosen organic solvent (e.g., 5.0 mL) to each vial.

-

Place the vials in a constant-temperature water bath or incubator set to the desired temperature (e.g., 25 °C) and allow them to thermally equilibrate.

-

-

Addition of Solute:

-

Add an excess amount of this compound to each vial. "Excess" means adding enough so that a visible amount of undissolved liquid/solid remains after the equilibration period.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator within the temperature-controlled environment.

-

Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Remove the vials from the shaker but keep them in the constant-temperature bath.

-

Allow the samples to stand undisturbed for at least 24 hours to allow the excess solute to settle completely.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the precise concentration.

-

-

Calculation:

-

Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L, or g/100g of solvent).

-

Caption: Isothermal Shake-Flask method workflow for solubility determination.

Safety and Handling Considerations

As a halogenated aromatic compound, this compound requires careful handling.[1] Always consult the latest Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1][9]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[10]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[11][12]

Conclusion

This compound is a predominantly nonpolar, lipophilic molecule with poor aqueous solubility. Its chemical structure strongly suggests high solubility in a wide range of common organic solvents, including ethers, ketones, esters, and aromatic hydrocarbons, with moderate solubility in lower-chain alcohols. While theoretical predictions provide an excellent starting point for solvent screening, precise, quantitative data must be obtained through rigorous experimental methods like the isothermal shake-flask protocol detailed herein. Such data is indispensable for the efficient and successful application of this versatile building block in research and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties and Supply Chain Insights. Retrieved from [Link]

-

Solubility of Things. (n.d.). Anisole. Retrieved from [Link]

-

CPAchem Ltd. (2024). Safety data sheet. Retrieved from [Link]

-

EBSCO. (n.d.). Ethers | Research Starters. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C8H9ClO | CID 292858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. bg.cpachem.com [bg.cpachem.com]

- 12. fishersci.ie [fishersci.ie]

synthesis of 5-Chloro-2-methylanisole from 5-chloro-2-methylaniline

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylanisole from 5-chloro-2-methylaniline

Introduction

This compound is a valuable chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its molecular structure, featuring a chlorinated and methylated aromatic ring with a methoxy group, provides a versatile scaffold for building more complex molecules. This guide provides a comprehensive, in-depth exploration of a reliable and well-established synthetic route starting from 5-chloro-2-methylaniline.

This document is structured to provide not just a procedural outline, but a deep understanding of the chemical principles, causality behind experimental choices, and the critical parameters that ensure a successful synthesis. The narrative is designed for researchers, chemists, and drug development professionals who require a robust and reproducible methodology. The overall transformation is achieved via a three-step sequence involving diazotization, hydrolysis, and methylation.

Overall Synthetic Strategy

The conversion of the primary aromatic amine, 5-chloro-2-methylaniline, into the target ether, this compound, is efficiently accomplished through the formation of an intermediate diazonium salt. This strategy is segmented into three core transformations:

-

Diazotization: The amino group of 5-chloro-2-methylaniline is converted into a diazonium salt using nitrous acid, generated in situ.

-

Hydrolysis: The highly reactive diazonium salt is subsequently hydrolyzed to the corresponding phenol, 4-chloro-2-methylphenol, with the evolution of nitrogen gas.

-

Methylation: The final step involves the methylation of the intermediate phenol to yield the target this compound, typically via the Williamson ether synthesis.

Caption: Simplified mechanism of diazonium salt formation.

Experimental Protocol: Diazotization

-

Preparation: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-chloro-2-methylaniline (1.0 eq). Add 3M hydrochloric acid (approx. 3.0 eq) and cool the resulting slurry to 0 °C in an ice-salt bath.

-

Nitrite Addition: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the amine slurry via the dropping funnel, ensuring the internal temperature is strictly maintained between 0 and 5 °C. The addition should be slow enough to control any exotherm.

-

Reaction Completion: After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (which will turn blue-black). The resulting pale-yellow solution of 5-chloro-2-methylbenzenediazonium chloride is used directly in the next step without isolation.

Step 2: Hydrolysis to 4-Chloro-2-methylphenol

With the diazonium salt formed, the next stage involves replacing the diazonium group with a hydroxyl group. This is a straightforward hydrolysis reaction that leverages the fact that dinitrogen (N₂) is an excellent leaving group.

Chemical Principles & Rationale

The C-N bond in the diazonium salt is readily cleaved, and in an aqueous acidic solution, water acts as a nucleophile. Upon gentle heating, the diazonium salt decomposes, releasing nitrogen gas and forming an aryl cation, which is immediately trapped by water to yield the phenol. [2][3] This method is a direct and common way to synthesize phenols from anilines. [2]While Sandmeyer-type reactions using copper(I) oxide can also facilitate hydroxylation, simple thermal decomposition in aqueous acid is often sufficient and avoids the use of metal catalysts. [4]

Experimental Protocol: Hydrolysis

-

Decomposition: Gently warm the cold diazonium salt solution prepared in Step 1 to approximately 40-50 °C. A steady evolution of nitrogen gas should be observed. The reaction can be controlled by adjusting the heat.

-

Completion: Continue warming until the effervescence ceases, indicating the complete decomposition of the diazonium salt. The solution will typically darken, and the product may separate as an oil.

-

Isolation: Cool the reaction mixture to room temperature. The crude 4-chloro-2-methylphenol can be isolated by extraction with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with water, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude phenol, which can be used in the next step or purified further by distillation or recrystallization.

Step 3: Methylation to this compound

The final transformation is the conversion of the phenolic hydroxyl group into a methoxy group. The Williamson ether synthesis is the classic and highly efficient method for this purpose. [5][6]

Chemical Principles & Rationale

The Williamson ether synthesis is an Sₙ2 reaction between a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) and an organohalide or other alkylating agent with a good leaving group. [7]

-

Phenoxide Formation: The phenol (4-chloro-2-methylphenol) is a weak acid. It is treated with a base, such as sodium hydroxide (NaOH), to deprotonate the hydroxyl group and form the much more nucleophilic sodium phenoxide. [7][8]2. Nucleophilic Attack: The phenoxide ion then attacks the methylating agent. Common choices for methylation include dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I). Dimethyl sulfate is often preferred in laboratory and industrial settings due to its high reactivity and lower cost, though it is highly toxic and requires careful handling. The phenoxide displaces the sulfate or iodide leaving group, forming the C-O ether bond. [5]

Experimental Protocol: Methylation

-

Phenoxide Formation: Dissolve the crude 4-chloro-2-methylphenol from Step 2 in an aqueous solution of sodium hydroxide (approx. 1.2 eq). Stir until a clear solution of the sodium phenoxide is formed.

-

Alkylation: Cool the solution and add dimethyl sulfate (1.1 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment. An exotherm may be observed; maintain the temperature below 40 °C.

-

Reaction Completion: After the addition, stir the mixture vigorously for 1-2 hours to ensure complete reaction. The formation of the product is often indicated by its separation as an oily layer.

-

Work-up and Purification: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with a dilute NaOH solution (to remove any unreacted phenol), water, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Quantitative Data Summary & Characterization

The following table provides a representative summary of the quantitative aspects of the synthesis. Actual yields may vary based on experimental conditions and scale.

| Step | Starting Material | Reagents | Key Product | Theoretical Yield | Typical Exp. Yield (%) |

| 1. Diazotization | 5-Chloro-2-methylaniline | NaNO₂, HCl | 5-Chloro-2-methylbenzenediazonium chloride | Quantitative (in solution) | N/A (used in situ) |

| 2. Hydrolysis | Diazonium Salt Solution | H₂O, Heat | 4-Chloro-2-methylphenol | 100% (from aniline) | 75-85% |

| 3. Methylation | 4-Chloro-2-methylphenol | NaOH, (CH₃)₂SO₄ | This compound | 100% (from phenol) | 85-95% |

Final Product Characterization (this compound):

-

Appearance: Colorless to pale yellow liquid.

-

Molecular Formula: C₈H₉ClO * Molecular Weight: 156.61 g/mol * Boiling Point: Approx. 204 °C * Spectroscopic Analysis: The structure should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the presence of the methyl, methoxy, and aromatic protons in the correct ratios and the correct molecular ion peak.

Conclusion

The is a robust and illustrative example of fundamental organic transformations. The success of the overall process hinges on the careful control of reaction conditions, particularly the low-temperature requirement of the initial diazotization step to ensure the stability of the crucial diazonium salt intermediate. Subsequent hydrolysis and Williamson ether synthesis are high-yielding reactions that complete the conversion. This guide provides the necessary theoretical foundation and practical protocols for researchers to successfully and safely execute this valuable synthetic route.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. [Link]

-

UCLA, Department of Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. [Link]

-

OpenOChem Learn. Sandmeyer Reaction. [Link]

-

OrgoSolver. Aromatic Reactions: Phenol formation from Diazonium Salts using H2O and Heat. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

askIITians. (2025, March 4). How to convert benzene Diazonium chloride to phenol?. [Link]

-

askIITians. (2025, March 11). Give three methods of preparation of anisole. [Link]

-

Filo. (2025, October 2). Explain the preparation of anisole by Williamson's ether synthesis. [Link]

-

Filo. (2025, April 12). Conversion of benzene diazonium salt to phenol involves. [Link]

-

Let's learn tuition. (2023, January 10). Williamson ether synthesis | Preparation of Anisole from Phenol. [Link]

-

Vedantu. Anisole can be prepared by the action of methyl iodide class 12 chemistry CBSE. [Link]

-

Chemguide. some reactions of diazonium ions. [Link]

-

Vedantu. How to convert benzene Diazonium chloride to pheno class 12 chemistry CBSE. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

The Organic Chemistry Tutor. (2019, January 3). converting anilines to diazoniums ions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound: Properties and Supply Chain Insights. [Link]

-

PubChem, National Center for Biotechnology Information. 4-Chloro-2-methylphenol. [Link]

-

Organic Syntheses. ARYLATION OF OLEFINS WITH ARYL RADICALS FROM ARYL DIAZONIUM SALTS: 4-(4-CHLOROPHENYL)BUTAN-2-ONE. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. orgosolver.com [orgosolver.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Give three methods of preparation of anisole. - askIITians [askiitians.com]

- 6. Anisole can be prepared by the action of methyl iodide class 12 chemistry CBSE [vedantu.com]

- 7. Explain the preparation of anisole by Williamson's ether synthesis | Filo [askfilo.com]

- 8. m.youtube.com [m.youtube.com]

The Versatile Virtuoso: A Technical Guide to 5-Chloro-2-methylanisole in Modern Organic Synthesis

For Immediate Release

A Deep Dive into a Key Building Block for Pharmaceutical, Agrochemical, and Materials Science Innovation

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 5-Chloro-2-methylanisole has emerged as a versatile and highly valuable scaffold, offering a unique combination of reactive sites that empower chemists to forge new pathways in drug discovery, crop protection, and materials science. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the core chemical principles of this compound and provides a practical framework for its application in contemporary organic synthesis.

Foundational Properties and Synthesis: Understanding the Starting Point

This compound (CAS No: 40794-04-5) is a substituted aromatic ether characterized by the presence of a chloro, a methyl, and a methoxy group on the benzene ring.[1] This unique arrangement of substituents dictates its reactivity and provides multiple handles for synthetic manipulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | ~145 °C | [2] |

| Density | ~1.1 g/cm³ |

The primary route to this compound involves the methylation of the corresponding phenol, 4-chloro-2-methylphenol. This transformation is typically achieved via a Williamson ether synthesis, a robust and well-established method in organic chemistry.

Exemplary Protocol: Synthesis of this compound

Reaction: Methylation of 4-chloro-2-methylphenol

-

Reagents and Solvents:

-

4-chloro-2-methylphenol

-

Methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., acetone, ethanol, water)

-

-

Procedure: a. Dissolve 4-chloro-2-methylphenol in the chosen solvent. b. Add the base portion-wise at room temperature. c. Slowly add the methylating agent, maintaining the temperature. d. Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or GC). e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by vacuum distillation to obtain pure this compound.

Causality in Experimental Choices: The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. The solvent should be inert to the reaction conditions and capable of dissolving both the starting material and the reagents. The reaction temperature is controlled to prevent undesired side reactions, such as dialkylation or reaction with the solvent.

A Canvas for Electrophilic Aromatic Substitution: Tailoring the Core

The electron-donating nature of the methoxy and methyl groups activates the aromatic ring of this compound towards electrophilic aromatic substitution. The directing effects of these groups, along with the deactivating but ortho-, para-directing chloro group, allow for regioselective functionalization of the aromatic core.

A. Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds

The Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto the aromatic ring, creating valuable ketone intermediates.[3][4][5] The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[6]

DOT Diagram: Friedel-Crafts Acylation of this compound

Caption: Friedel-Crafts acylation workflow.

Regioselectivity: The incoming acyl group is directed to the positions ortho and para to the activating methoxy and methyl groups. Steric hindrance from the existing methyl group will likely favor substitution at the position para to the methoxy group.

B. Nitration and Halogenation: Introducing Versatile Functional Groups

Nitration and halogenation reactions introduce nitro and halo substituents, respectively, which can be further transformed into a wide array of other functional groups.

-

Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid, this reaction introduces a nitro group onto the aromatic ring. The nitro group is a versatile functional group that can be reduced to an amine, which is a key component in many pharmaceuticals and agrochemicals.[7][8][9]

-

Bromination: Bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent.[10][11] The position of bromination will be influenced by the directing effects of the existing substituents.

The Gateway to Complexity: Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent on this compound serves as an excellent handle for a variety of powerful metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[12]

A. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between an organoboron species and an organic halide.[13][14][15] This reaction is widely used in the synthesis of pharmaceuticals and advanced materials.[13]

DOT Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Considerations: The choice of palladium catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling.[13][15] Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[16][17] This reaction has broad substrate scope and functional group tolerance, making it an invaluable tool in medicinal chemistry.[17]

Protocol Outline: Buchwald-Hartwig Amination of this compound

-

Reactants: this compound, desired amine.

-

Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos).

-

Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Solvent: Anhydrous, deoxygenated solvent (e.g., toluene).

-

Procedure: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., nitrogen or argon) and heated until the reaction is complete. Workup and purification yield the desired aryl amine.

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne structures.[18][19][20] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[18][19]

Applications in the Synthesis of Bioactive Molecules

The synthetic versatility of this compound has led to its use as a key intermediate in the synthesis of a range of bioactive molecules.

-

Pharmaceuticals: The structural motif of this compound is found in precursors to tramadol analogues, a class of centrally acting analgesics.[21][22][23][24] Its ability to undergo various C-C and C-N bond-forming reactions makes it a valuable starting material for the construction of complex drug candidates. A patented process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide, a precursor to the antidiabetic drug glyburide, starts from 5-chlorosalicylic acid, which can be methylated to a derivative of this compound.[2]

-

Agrochemicals: The chlorinated and methylated aromatic structure is a common feature in many modern pesticides. For instance, the related compound 3-methyl-2-amino-5-chloro benzoic ether is a key intermediate in the synthesis of the insecticide chlorantraniliprole.[20] This highlights the potential of this compound as a building block for novel crop protection agents.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is important to consult the specific Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. The SDS for the related compound, 5-chloro-2-methylaniline, indicates that it is harmful if swallowed or in contact with skin and can cause serious eye irritation.[25][26][27][28] Similar precautions should be taken with this compound until a specific SDS is consulted. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Outlook

This compound stands as a testament to the power of functionalized aromatic building blocks in modern organic synthesis. Its unique combination of reactive sites allows for a diverse array of synthetic transformations, from classical electrophilic aromatic substitutions to powerful metal-catalyzed cross-coupling reactions. As the demand for novel pharmaceuticals, advanced agrochemicals, and innovative materials continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in shaping the future of chemical innovation. The continued development of more efficient and selective catalytic systems will further expand the synthetic utility of this valuable compound, opening doors to even more complex and impactful molecular creations.

References

-

Safety data sheet. (2024). CPAchem. Retrieved from [Link]

- Carreño, M. C., et al. (1994). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 59(8), 2329–2333.

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Yu, J., et al. (2010). Synthesis method of 5-chloro-2-methyl aniline. CN102234235A.

-

5-Chloro-2-methylaniline. (n.d.). PubChem. Retrieved from [Link]

- A kind of preparation method of 5 chlorine, 2 nitroaniline. (2018). CN108329211A.

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

- Method for producing 5-chloro-2-nitroaniline. (2012). CN102531923A.

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Bravo, J. A. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.

-

15.13: Friedel-Crafts Alkanoylation (Acylation). (2015). Chemistry LibreTexts. Retrieved from [Link]

-

A simple, efficient, regioselective, environmentally safe, and economical method for the oxybromination of anilines and anisoles without catalyst. (n.d.). Rhodium.ws. Retrieved from [Link]

- Bravo, J. A. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.

-

Synthesis of Tramadol and Analogous. (n.d.). ResearchGate. Retrieved from [Link]

- Elumalai, V., Sandtorv, A. H., & Bjorsvik, H. R. (2015). A highly efficient Pd (PPh3) 4-catalyzed suzuki cross-coupling method for the preparation of 2-nitrobiphenyls from 1-chloro-2-nitrobenzenes and phenylboronic acids.

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved from [Link]

- Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.

-

Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H. (n.d.). Bangladesh Journals Online. Retrieved from [Link]

- Site-selective cross-coupling of polyhalogenated (hetero)arenes. (2020). Chemical Science, 11(1), 14-27.

-

An Improved Process For The Preparation Of Tramadol. (n.d.). Quick Company. Retrieved from [Link]

- Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727.

- Synthesis method of chlorantraniliprole pesticide. (2010). CN101717395A.

- Huang, et al. (2016).

- Process for preparing tramadol hydrochloride and/or tramadol momohydr

- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (1976). US3965173A.

- Synthesis of Tramadol and Analogous. (2006). SciELO México.

- Madhusudhan, G., et al. (2012). Synthesis of related substances of Tramadol. Journal of Chemical and Pharmaceutical Research, 4(10), 4506-4513.

Sources

- 1. 40794-04-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 8. CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 9. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. mdpi.com [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. An Improved Process For The Preparation Of Tramadol [quickcompany.in]

- 23. scielo.org.mx [scielo.org.mx]

- 24. jocpr.com [jocpr.com]

- 25. fishersci.com [fishersci.com]

- 26. chemrxiv.org [chemrxiv.org]

- 27. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. fishersci.ie [fishersci.ie]

electrophilic aromatic substitution on 5-Chloro-2-methylanisole

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 5-Chloro-2-methylanisole

Abstract

This compound is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The functionalization of its aromatic ring via electrophilic aromatic substitution (EAS) is a critical step in many synthetic pathways. This technical guide provides a comprehensive analysis of the factors governing the regioselectivity of EAS reactions on this compound. By dissecting the electronic and steric effects of the methoxy, methyl, and chloro substituents, we offer a predictive framework for reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to understand and control the chemical reactivity of this versatile building block.

The Foundation: Understanding Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone reaction in organic chemistry, enabling the direct functionalization of aromatic rings.[2] The reaction proceeds through a two-step addition-elimination mechanism.[3]

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E+). This initial attack is typically the rate-determining step, as it temporarily disrupts the ring's aromaticity.[4] The result is a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3]

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product.[3]

The presence of substituents on the benzene ring profoundly influences both the rate of reaction and the position of the incoming electrophile.[2][5] These effects are paramount to predicting the outcome of reactions involving this compound.

Deconstructing the Directors: Substituent Effects in this compound

The regiochemical outcome of any EAS reaction on this compound is determined by the interplay of the three substituents attached to the benzene ring. Each group exerts a unique combination of electronic (resonance and inductive) and steric effects.

The Methoxy Group (-OCH₃): The Primary Activator

The methoxy group is a powerful activating group and a strong ortho, para-director.[6]

-

Expertise & Causality: Although oxygen is highly electronegative (a -I inductive effect, withdrawing electron density through the sigma bond), its ability to donate a lone pair of electrons into the ring via resonance (a +M or +R effect) is far more significant.[7][8] This resonance donation substantially increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles.[6][8] The arenium ion intermediate formed during ortho or para attack is especially stabilized because the oxygen atom can participate directly in the charge delocalization.[8][9]

The Methyl Group (-CH₃): The Supporting Activator

The methyl group is classified as a weakly activating group and is also an ortho, para-director.[10][11]

-